2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355429-17-3
VCID: VC16155952
InChI: InChI=1S/C32H33NO3/c1-3-4-5-6-8-11-24-15-17-26(18-16-24)31(34)22-36-32(35)28-21-30(25-12-9-7-10-13-25)33-29-19-14-23(2)20-27(28)29/h7,9-10,12-21H,3-6,8,11,22H2,1-2H3
SMILES:
Molecular Formula: C32H33NO3
Molecular Weight: 479.6 g/mol

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate

CAS No.: 355429-17-3

Cat. No.: VC16155952

Molecular Formula: C32H33NO3

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate - 355429-17-3

Specification

CAS No. 355429-17-3
Molecular Formula C32H33NO3
Molecular Weight 479.6 g/mol
IUPAC Name [2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate
Standard InChI InChI=1S/C32H33NO3/c1-3-4-5-6-8-11-24-15-17-26(18-16-24)31(34)22-36-32(35)28-21-30(25-12-9-7-10-13-25)33-29-19-14-23(2)20-27(28)29/h7,9-10,12-21H,3-6,8,11,22H2,1-2H3
Standard InChI Key SLXIBQFIVQAHQQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a quinoline backbone substituted at the 2-position with a phenyl group and at the 4-position with a carboxylate ester moiety. The ester group is further functionalized with a 2-(4-heptylphenyl)-2-oxoethyl chain, contributing to its hydrophobicity and potential membrane permeability. Key features include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring, known for intercalating DNA and inhibiting enzymes like topoisomerases.

  • 4-Carboxylate ester: Enhances solubility and facilitates interactions with biological targets through hydrogen bonding.

  • 2-(4-Heptylphenyl)-2-oxoethyl side chain: A hydrophobic aliphatic chain that may improve lipid bilayer penetration, critical for antimicrobial activity .

The SMILES notation (CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4) and InChIKey (SLXIBQFIVQAHQQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Physicochemical Data

PropertyValue
Molecular FormulaC32H33NO3\text{C}_{32}\text{H}_{33}\text{NO}_{3}
Molecular Weight479.6 g/mol
Predicted LogP~6.2 (estimated)
Collision Cross Section223.5–248.7 Ų (varies by adduct)

The collision cross-section (CCS) values, determined via ion mobility spectrometry, reflect its conformational flexibility. For instance, the [M+H]+ adduct exhibits a CCS of 223.5 Ų, while the [M+Na]+ adduct measures 239.8 Ų, suggesting sodium coordination alters molecular packing .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with commercially available precursors:

  • Quinoline Core Formation: A Friedländer condensation between 2-aminobenzaldehyde and a ketone derivative yields the quinoline scaffold.

  • Esterification: The 4-carboxylic acid group of the quinoline is activated (e.g., using thionyl chloride) and reacted with 2-(4-heptylphenyl)-2-oxoethanol to form the ester linkage.

  • Purification: Column chromatography or recrystallization isolates the target compound, with yields reported at 40–60% in optimized protocols.

Optimization Challenges

  • Side Reactions: Competing ester hydrolysis or ketone oxidation necessitates strict anhydrous conditions.

  • Stereochemical Control: The absence of chiral centers simplifies synthesis but demands precision in regioselective substitutions.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR confirms the presence of characteristic signals, such as the methyl singlet at δ 2.4 ppm (6-CH3_3) and the heptyl chain multiplet at δ 1.2–1.4 ppm.

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 480.25331 ([M+H]+), aligning with the theoretical mass .

  • Infrared Spectroscopy: Strong absorbance at 1720 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (quinoline C=N) corroborates functional groups.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound inhibits bacterial DNA gyrase, a validated antibiotic target. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to early-generation fluoroquinolones. The heptyl chain likely enhances penetration through Gram-positive bacterial membranes, as evidenced by structure-activity relationship (SAR) studies .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing analogues with improved potency and selectivity.

  • Combination Therapy: Synergistic effects observed with cisplatin in cancer cell lines warrant further exploration.

Material Science

The rigid quinoline core and hydrophobic side chain make it a candidate for organic semiconductors, though this application remains speculative without experimental validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator